N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride
Description
Systematic Nomenclature and CAS Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. The compound is registered under multiple Chemical Abstracts Service registry numbers, reflecting variations in its salt forms and stereochemical configurations. The free base form carries the CAS number 1105512-37-5, while the hydrochloride salt is assigned different CAS numbers depending on the source: 1159512-26-1 and 1251923-91-7. This variation in CAS numbers suggests the existence of different stereoisomers or polymorphic forms of the hydrochloride salt.
The molecular naming system emphasizes the key structural components: the N-(3,4-dimethylphenyl) portion indicating the substituted aniline derivative, the 1,3-thiazolidine core denoting the five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3, and the 4-carboxamide group specifying the amide functionality at the 4-position of the thiazolidine ring. The hydrochloride designation indicates the protonated form of the nitrogen atom, typically the ring nitrogen, complexed with a chloride counterion to form a stable salt.
Additional nomenclature variations found in chemical databases include abbreviated forms and trade designations, with MDL numbers MFCD09936422 for the free base and MFCD16547619 for certain hydrochloride preparations. The compound also appears in various chemical supplier catalogs under product codes such as EVT-2853741 and other proprietary identifiers, reflecting its commercial availability for research applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS.ClH/c1-8-3-4-10(5-9(8)2)14-12(15)11-6-16-7-13-11;/h3-5,11,13H,6-7H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHVDXNOXZEXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CSCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of 3,4-dimethylaniline with thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride features a thiazolidine ring structure that contributes to its unique reactivity and biological activity. The thiazolidine moiety is known for its role in drug design due to its ability to interact with biological targets effectively.
Medicinal Chemistry
- Antitumor Activity : Research has indicated that compounds related to thiazolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in cancer cells through caspase activation pathways. This mechanism highlights its potential as a lead compound in the development of new anticancer therapies .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
Biological Research
- Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes have shown promising results. For example, it has been studied as an inhibitor of certain proteases involved in disease pathways, which could lead to therapeutic applications in conditions such as viral infections and cancer .
- Neuroprotective Effects : Recent studies suggest that thiazolidine derivatives may offer neuroprotective benefits. The compound's interaction with neurotransmitter systems indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions such as oxidation and substitution reactions.
Catalysis
The compound has been explored for use as a catalyst in organic reactions. Its ability to facilitate chemical transformations efficiently makes it an attractive option for industrial applications where cost-effectiveness and efficiency are paramount .
Case Studies
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazolidine Carboxamide Derivatives
N-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxamide Hydrochloride (CAS: 1251923-09-7)
- Structural Differences : The phenyl substituent here is a 4-methoxy group instead of 3,4-dimethyl. This substitution reduces steric hindrance but introduces polarizability due to the methoxy oxygen .
- Physicochemical Properties : Molecular formula C₁₁H₁₅ClN₂O₂S (MW: 298.77 g/mol). The methoxy group may enhance solubility in polar solvents compared to the dimethyl analog .
Discontinued Thiazolidine Derivatives (CymitQuimica)
Evidence indicates that N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride has been discontinued in commercial catalogs (e.g., CymitQuimica Ref: 10-F669454), suggesting challenges in synthesis, stability, or market demand .
Piperidine and Pyridine Carboxamide Analogs
Ropivacaine-Related Compounds
- Ropivacaine Related Compound A (CAS: 15883-20-2) :
Mepivacaine Impurities
Ester-Based Analogs
Metcaraphen Hydrochloride
- Structure: 2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride (MW: 353.93 g/mol).
- Functional Differences: Replaces the thiazolidine-carboxamide motif with a cyclopentanecarboxylate ester , resulting in distinct pharmacological properties (e.g., anticholinergic activity) .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(3,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide HCl | 1251923-91-7 | C₁₂H₁₇ClN₂OS | 272.79 | 3,4-dimethylphenyl, thiazolidine |
| N-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxamide HCl | 1251923-09-7 | C₁₁H₁₅ClN₂O₂S | 298.77 | 4-methoxyphenyl, thiazolidine |
| Ropivacaine Related Compound A | 15883-20-2 | C₁₇H₂₆N₂O·HCl·H₂O | 328.88 | 2,6-dimethylphenyl, piperidine |
| Metcaraphen Hydrochloride | N/A | C₂₀H₃₁NO₂·HCl | 353.93 | 3,4-dimethylphenyl, ester |
Notes
- Structural Validation : Tools like SHELXL and ORTEP-3 have been pivotal in resolving crystallographic data for these analogs, ensuring accurate structural comparisons .
Biological Activity
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazolidine ring structure, which is a five-membered ring containing sulfur and nitrogen atoms. The compound's unique properties arise from the presence of the 3,4-dimethylphenyl group attached to the nitrogen atom of the thiazolidine ring. This structural configuration contributes to its biological activity.
The compound primarily interacts with various biological targets, including:
- Alpha-adrenergic receptors : It acts as an agonist, influencing neurotransmitter release and vascular tone.
- Octopamine receptors : These are involved in the modulation of neurotransmission in insects and mammals.
- Monoamine oxidases : Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin and norepinephrine.
- Prostaglandin synthesis : Modulating this pathway can affect inflammatory responses.
These interactions suggest that this compound may have applications in treating conditions such as hypertension and depression.
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit antimicrobial activity. A study highlighted that compounds similar to N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide showed effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazolidine derivatives. For example, compounds structurally related to N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide have demonstrated cytotoxic effects against cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The observed mechanism includes induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Thiazolidine derivatives have also been studied for their neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. In vitro studies suggest that these compounds can enhance neuronal survival under stress conditions .
Case Studies
- Anticancer Activity : A series of thiazolidine derivatives were synthesized and tested for their antiproliferative effects. Notably, one compound showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Neuroprotective Study : In a study assessing the neuroprotective effects against oxidative stress-induced damage in neuronal cells, this compound exhibited a marked reduction in cell death compared to controls .
Summary Table of Biological Activities
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
